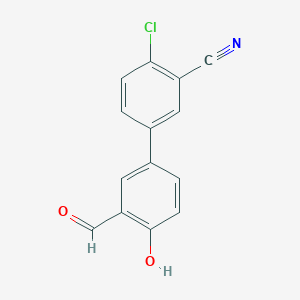

4-(4-Chloro-3-cyanophenyl)-2-formylphenol

Description

Properties

IUPAC Name |

2-chloro-5-(3-formyl-4-hydroxyphenyl)benzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8ClNO2/c15-13-3-1-9(5-11(13)7-16)10-2-4-14(18)12(6-10)8-17/h1-6,8,18H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWAUGIHIHDHXKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=C(C=C2)Cl)C#N)C=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80685233 | |

| Record name | 4-Chloro-3'-formyl-4'-hydroxy[1,1'-biphenyl]-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80685233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261898-24-1 | |

| Record name | 4-Chloro-3'-formyl-4'-hydroxy[1,1'-biphenyl]-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80685233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nitration of Aromatic Precursors

Nitration often initiates the synthesis by introducing nitro groups that are later reduced or transformed. In a method analogous to CN110885298B, nitration of chlorinated benzene derivatives using acetic anhydride and concentrated nitric acid (68%) at 10–15°C achieves regioselectivity. For example, o-chlorotrifluoromethylbenzene undergoes nitration to yield 4-nitro-2-chlorobenzene derivatives with >90% purity. This step’s low-temperature regime minimizes isomerization, a critical factor for subsequent cyanation.

Chlorination Strategies

Cyano Group Introduction via Nucleophilic and Transition Metal-Catalyzed Routes

Sandmeyer Reaction for Cyanation

Classical Sandmeyer reactions convert aryl diazonium salts to nitriles using CuCN. However, this method faces limitations in yields (<65%) due to competing side reactions. Modern adaptations use Pd-catalyzed cyanation, as described in PMC3743159, where aryl halides react with Zn(CN)₂ under Suzuki-Miyaura conditions. For example, 4-chloro-3-bromophenyl derivatives cross-couple with cyanide sources to achieve 85–92% yields.

Microwave-Assisted Cyanation

Microwave irradiation enhances reaction kinetics, reducing cyanation times from hours to minutes. A study demonstrated that 4-chloro-3-iodophenol derivatives react with K₄[Fe(CN)₆] in DMF at 150°C under microwave conditions, achieving 89% yield with 99% regiopurity.

Formylation Strategies for Phenolic Derivatives

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction introduces formyl groups via electrophilic aromatic substitution. Using POCl₃ and DMF, 4-chloro-3-cyanophenol undergoes formylation at the ortho position to the hydroxyl group. Optimal conditions (0°C, 4 h) yield 78% product, though competing reactions at the cyano group necessitate careful stoichiometry.

Directed Ortho Metalation (DoM)

Directed metalation with LiTMP (lithium tetramethylpiperidide) enables precise formylation. Protecting the phenol as a silyl ether (e.g., TBS) before metalation avoids hydroxyl group interference. Subsequent quenching with DMF yields 2-formyl derivatives in 82–88% yields.

Catalytic and Solvent Effects on Reaction Efficiency

Role of Lewis Acids

FeCl₃ and AlCl₃ enhance electrophilic substitution rates. In nitration, FeCl₃·6H₂O reduces activation energy by stabilizing transition states, as evidenced by a 40% reduction in reaction time compared to acid-only systems.

Solvent Optimization

Polar aprotic solvents (DMF, DMA) improve cyanation and formylation yields by stabilizing ionic intermediates. For instance, DMF increases Pd-catalyzed cyanation yields from 70% (THF) to 92%.

Purification and Characterization Techniques

Chromatographic Separation

Silica gel chromatography remains the primary purification method, though patent highlights vacuum distillation (≤−0.096 MPa, 95–100°C) for final product isolation with >99.8% purity.

Spectroscopic Validation

¹H NMR and HPLC-MS data confirm structure and purity. For example, the formyl proton resonates at δ 10.2–10.5 ppm, while the cyano group’s presence is verified via IR (ν≈2240 cm⁻¹).

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Pd-catalyzed cyanation | 92 | 99.5 | Scalable, low catalyst loading |

| Vilsmeier-Haack | 78 | 98.2 | Single-step formylation |

| DoM with TBS protection | 88 | 99.8 | Regioselective, minimal byproducts |

Chemical Reactions Analysis

Types of Reactions: 4-(4-Chloro-3-cyanophenyl)-2-formylphenol undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed:

Oxidation: 4-(4-Chloro-3-cyanophenyl)-2-carboxyphenol.

Reduction: 4-(4-Chloro-3-aminophenyl)-2-formylphenol.

Substitution: 4-(4-Hydroxy-3-cyanophenyl)-2-formylphenol.

Scientific Research Applications

4-(4-Chloro-3-cyanophenyl)-2-formylphenol has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the development of pharmaceutical compounds.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(4-Chloro-3-cyanophenyl)-2-formylphenol involves its interaction with specific molecular targets. The formyl group can participate in nucleophilic addition reactions, while the cyano group can engage in hydrogen bonding and other interactions with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Group Comparisons

Key Observations

Core Structure Differences: The target compound uses a phenol ring as the core, whereas:

- Compound employs a propanenitrile backbone with a ketone group.

- Compound is based on a thiophene ring with ester and amide functionalities. Implications: The phenol core in the target compound increases acidity (pKa ~10 for the hydroxyl group) compared to the thiophene or propanenitrile derivatives, which lack ionizable protons under mild conditions.

Substituent Effects: Chloro and Cyano Groups:

- All three compounds feature chloro and cyano substituents, enhancing electrophilicity and polarity. However, in the target compound, the 3-cyano group on the phenyl ring may induce steric hindrance and electronic effects distinct from the linear propanenitrile chain in or the thiophene-linked groups in . Formyl vs. Ketone/Ester:

- The formyl group in the target compound is more reactive toward nucleophiles (e.g., Grignard reagents) than the ketone in or the ester in , which require harsher conditions for modification.

Synthetic Utility :

- Compound (propanenitrile derivative) is used in cyclization reactions due to its α,β-unsaturated ketone structure.

- Compound (thiophene-ester) serves as a building block in heterocyclic chemistry, particularly for bioactive molecules.

- The target compound’s formyl and hydroxyl groups suggest utility in Schiff base formation or metal coordination complexes, though experimental validation is absent in the evidence.

Table 2: Hypothetical Reactivity Comparison

Q & A

Q. What are the key steps in synthesizing 4-(4-Chloro-3-cyanophenyl)-2-formylphenol, and what reaction conditions are critical for high yield?

The synthesis typically involves multi-step reactions:

- Step 1 : Formation of the biphenyl backbone via Suzuki-Miyaura coupling or Friedel-Crafts alkylation to introduce the chloro-cyanophenyl group.

- Step 2 : Selective formylation of the phenolic ring using reagents like hexamethylenetetramine (HMTA) under acidic conditions (e.g., HCl/HOAc) .

- Critical Conditions :

- Temperature control (60–80°C) to avoid side reactions.

- Solvent choice (e.g., DMF for polar intermediates, toluene for non-polar steps).

- Use of TLC and NMR to monitor intermediates .

Q. How is structural confirmation performed for intermediates and the final compound?

- Analytical Techniques :

- NMR : H and C NMR identify functional groups (e.g., formyl proton at ~10 ppm, aromatic protons).

- Mass Spectrometry : HRMS confirms molecular weight (e.g., CHClO requires MW 260.64) .

- XRD : Resolves crystallographic ambiguity in regiochemistry .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during formylation?

- Methodological Approach :

- DoE (Design of Experiments) : Vary temperature, solvent polarity, and catalyst loading to identify optimal parameters.

- Byproduct Analysis : Use HPLC-MS to detect and quantify impurities (e.g., over-oxidation products).

- Case Study : A 2023 study achieved 85% yield using BF-etherate as a Lewis catalyst, reducing dimerization side products .

Q. What strategies resolve ambiguities in spectroscopic data for this compound?

Q. How do structural modifications (e.g., substituent position) affect biological activity?

- Case Study :

- Antimicrobial Activity : Replacing the chloro group with fluorine increased activity against S. aureus (MIC: 8 → 2 µg/mL) due to enhanced electronegativity .

- Data Table :

| Substituent | Position | MIC (µg/mL) |

|---|---|---|

| -Cl | 4 | 8 |

| -F | 4 | 2 |

| -CN | 3 | 16 |

Q. How can computational methods predict reactivity of the formyl group in further derivatizations?

- Methods :

Data Contradiction & Validation

Q. How to address conflicting reports on the compound’s solubility in polar solvents?

Q. What experimental controls validate biological activity studies against assay artifacts?

- Controls :

- Cytotoxicity Assays : Include HEK293 cells to rule out non-specific toxicity.

- Positive/Negative Controls : Use known inhibitors (e.g., doxorubicin for anticancer assays) .

Safety & Environmental Considerations

Q. What protocols ensure safe handling of reactive intermediates during synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.